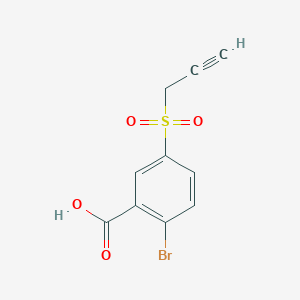

2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-prop-2-ynylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4S/c1-2-5-16(14,15)7-3-4-9(11)8(6-7)10(12)13/h1,3-4,6H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBHCUJJOCSXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Prop 2 Yne 1 Sulfonyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A plausible retrosynthetic analysis for 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid identifies two primary disconnection points. The most logical initial disconnection is at the sulfonamide bond, cleaving the molecule into a 2-bromobenzoic acid derivative with a sulfonyl-activating group at the 5-position, and propargylamine. A further key disconnection involves the regioselective bromination of a suitable benzoic acid precursor to introduce the bromine atom at the 2-position.

This analysis suggests a convergent synthetic strategy. One pathway focuses on the preparation of the 2-bromo-5-functionalized benzoic acid core, while a separate pathway addresses the synthesis and subsequent attachment of the propargyl sulfonyl moiety.

Synthesis of the Bromo-Substituted Benzoic Acid Core

The regioselective introduction of a bromine atom at the 2-position of a 5-substituted benzoic acid is influenced by the electronic and steric properties of the existing substituents. The carboxyl group is a meta-directing deactivator, while the nature of the substituent at the 5-position will also influence the position of bromination.

A common method for the bromination of aromatic compounds is electrophilic aromatic substitution. For benzoic acid derivatives, conditions often require a brominating agent in the presence of a strong acid. For instance, the monobromination of 2-chlorobenzoic acid can be achieved using N-bromosuccinimide (NBS) in a sulfuric acid system to produce 5-bromo-2-chlorobenzoic acid google.com. This method can be adapted for precursors of the target molecule. The use of a catalyst can enhance the selectivity of the bromination, inhibiting the formation of undesired isomers google.com.

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield (%) | Reference |

| 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS) | Sulfuric acid, Sodium sulfide | 5-Bromo-2-chlorobenzoic acid | High | google.com |

| m-Anisic acid | Bromine | Acetic acid | 2-Bromo-5-methoxybenzoic acid | 79 | prepchem.com |

| 2-Methylbenzoic acid | 1,3-Dibromo-5,5-dimethylhydantoin | Sulfuric acid | 5-Bromo-2-methylbenzoic acid | 88 | chemicalbook.com |

This table presents examples of regioselective bromination of substituted benzoic acids.

Alternative strategies for constructing the 2-bromo-5-functionalized benzoic acid core can provide advantages in terms of yield, selectivity, or availability of starting materials. One such approach involves the synthesis of 2,5-dibromobenzoic acid, which can then undergo selective functionalization at the 5-position. For example, 2,5-dibromobenzoic acid can react with aniline in the presence of a catalyst to form 5-Bromo-2-(phenylamino)benzoic acid nih.gov. While this specific product is not the direct precursor, the principle of selective functionalization of a di-halogenated benzoic acid is a valuable strategy.

Another approach involves a Sandmeyer-type reaction on a suitably substituted aminobenzoic acid. For instance, a 5-bromo-2-aminobenzoic acid derivative can undergo diazotization followed by chlorination and subsequent hydrolysis to yield 5-bromo-2-chlorobenzoic acid wipo.int. This highlights the utility of amino groups as precursors to other functionalities in the synthesis of highly substituted benzoic acids.

Construction of the Propargyl Sulfonyl Fragment

The introduction of the propargyl sulfonyl group is a defining step in the synthesis of the target molecule. This can be achieved through various methods, either by pre-forming the propargyl sulfonyl moiety and then attaching it to the aromatic ring, or by forming the sulfonyl linkage first and then introducing the propargyl group.

The synthesis of propargyl sulfones is a well-established area of organic chemistry. A common method involves the reaction of a sulfinate salt with a propargyl halide. This SN2 reaction provides a direct route to the C-S bond of the sulfone.

Another approach involves the reaction of sulfonyl chlorides with terminal alkynes in the presence of a suitable catalyst. While this method forms an alkynyl sulfone, it showcases a strategy for creating a carbon-sulfur bond with an alkyne-containing fragment.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Sodium sulfinate | Propargyl bromide | Solvent (e.g., DMF) | Propargyl sulfone |

| Sulfonyl chloride | Terminal alkyne | Catalyst (e.g., Copper) | Alkynyl sulfone |

This table outlines general methodologies for the preparation of sulfones containing an alkyne functionality.

The formation of the aryl sulfonyl bond is typically achieved through the reaction of an aromatic compound with a sulfonylating agent. A key intermediate for the synthesis of this compound is 2-bromo-5-(chlorosulfonyl)benzoic acid uni.lu. This intermediate can be prepared by the chlorosulfonation of 2-bromobenzoic acid.

Once the sulfonyl chloride is formed, it can react with an appropriate nucleophile to create the desired sulfonyl derivative. In the context of the target molecule, the reaction of 2-bromo-5-(chlorosulfonyl)benzoic acid with propargylamine would yield this compound. This reaction is analogous to the synthesis of sulfamoylbenzoic acid derivatives, where a sulfonyl chloride is reacted with an amine google.comnih.gov. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

The synthesis of (prop-2-ynyloxy)benzene derivatives through the reaction of phenols with propargyl bromide in the presence of a base like potassium carbonate provides a conceptual parallel for the propargylation step, although the nucleophile is an oxygen atom rather than a nitrogen atom of a sulfonamide nih.govplos.org. This suggests that direct propargylation of a pre-formed 2-bromo-5-sulfamoylbenzoic acid could also be a viable, albeit potentially more challenging, synthetic route.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through either linear or convergent strategies. Linear synthesis involves the sequential modification of a starting aromatic compound, introducing one functional group at a time. A convergent approach, in contrast, would involve the synthesis of key fragments of the molecule separately, followed by their assembly in a later step. The choice of pathway often depends on the availability of starting materials, reaction yields, and the desire to avoid protecting group chemistry.

Formation of the Aryl-Sulfone Linkage

A critical step in the synthesis is the creation of the carbon-sulfur bond to form the aryl sulfone. This can be achieved through several established methods, including modern cross-coupling reactions or classical electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming aryl-sulfone bonds under relatively mild conditions. This approach typically involves the reaction of an aryl halide or triflate with a sulfinate salt. bohrium.comnih.gov In a potential synthesis of the target molecule, this could involve coupling a prop-2-yne-1-sulfinate salt with a suitably substituted aromatic precursor, such as 2,5-dibromobenzoic acid.

The success of these reactions often hinges on the appropriate choice of ligand and reaction conditions. organic-chemistry.org Bidentate phosphine ligands with wide bite angles, such as Xantphos, have been found to be crucial for achieving high yields in the coupling of sulfinic acid salts with aryl halides. organic-chemistry.org A three-component approach has also been developed where an organolithium species reacts with a sulfur dioxide surrogate, like DABSO, to form a lithium sulfinate in situ, which then couples with an aryl halide in a palladium-catalyzed process. nih.gov This method allows for the convergent synthesis of a wide variety of sulfones. nih.gov

| Aryl Halide Type | SO2 Source/Sulfinate | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Aryl Bromides | Lithium Sulfinates from Organolithiums + DABSO | Pd2(dba)3 / XantPhos-type ligand | Cs2CO3 | Dioxane | Good to Excellent nih.gov |

| Aryl/Vinyl Halides or Triflates | Sulfinic Acid Salts | Palladium Catalyst / Xantphos | Not specified | Not specified | Good organic-chemistry.org |

| Aryl/Heteroaryl Halides | Potassium Metabisulfite (K2S2O5) | Palladium Catalyst | Sodium Formate | Not specified | Not specified bohrium.com |

This table presents generalized data from various palladium-catalyzed sulfonylation methodologies.

Direct sulfonylation is a more traditional approach that involves an electrophilic aromatic substitution reaction. nih.gov This method typically requires harsh conditions, such as the use of strong Lewis or Brønsted acids and high temperatures, which can limit its compatibility with sensitive functional groups. nih.govtandfonline.com For the synthesis of this compound, a direct sulfonylation could theoretically be performed on 2-bromobenzoic acid using prop-2-yne-1-sulfonyl chloride or a related sulfonic acid in the presence of a strong acid catalyst.

Common reagents for direct sulfonation include sulfuric acid, sulfur trioxide, and chlorosulfonic acid. organicreactions.org Alternative methods have been developed to mitigate the harshness of classical procedures. One such method employs a combination of phosphorus pentoxide on alumina (P2O5/Al2O3) to catalyze the reaction between aromatic compounds and sulfonic acids under heterogeneous conditions, often leading to high yields and cleaner reactions. tandfonline.com

| Aromatic Substrate | Sulfonylating Agent | Catalyst/Conditions | Reaction Time | Yield |

| Various Arenes | Aryl or Alkyl Sulfonic Acids | P2O5/Al2O3 (supported) | 1 hour (reflux) | 55-90% tandfonline.com |

| Aromatic Hydrocarbons | Sulfuric Acid, SO3, Oleum | Heat, Strong Acid | Variable | Variable organicreactions.org |

| Anilines (as an example of activated substrates) | Sulfinate Salts | Visible Light Photoredox Catalyst | Not specified | Not specified nih.gov |

This table illustrates conditions for direct sulfonylation, highlighting both classical and modern approaches.

Introduction of the Terminal Alkyne Functionality

The propargyl group, with its terminal alkyne, is another key feature of the target molecule. This functionality can be introduced either before or after the formation of the sulfone linkage.

The Sonogashira coupling is a widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net In a synthetic route towards this compound, this reaction would be a prime candidate for introducing the alkyne.

This strategy would likely involve an intermediate such as 2,5-dibromobenzoic acid or a derivative thereof. One of the bromine atoms could be selectively coupled with a terminal alkyne. However, for the target molecule, the alkyne is part of the sulfonyl side chain. Therefore, a more plausible route involves the Sonogashira coupling of a suitable terminal alkyne with an aryl bromide that already possesses the sulfonyl and carboxyl groups. For instance, an intermediate like 2-bromo-5-(chlorosulfonyl)benzoic acid could be reacted with propargyl alcohol or a related precursor, followed by the formation of the sulfone. Alternatively, a precursor like 2,5-dibromobenzoic acid could first be converted to a sulfone, and the remaining aryl bromide could then undergo a Sonogashira reaction. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent |

| Aryl Bromides/Iodides | Terminal Alkynes | Pd Catalyst, Cu(I) salt (optional) | Amine (e.g., Et3N) | THF, DMF, etc. |

| Aryl Bromides | Sodium Tetraalkynylaluminates | Pd(0) or Pd(II) Catalyst | Not required | THF or DME |

| Aryl Bromides/Chlorides | Trimethylsilylalkynes | Pd Precatalyst (Copper-free) | Not specified | Not specified |

This table summarizes various palladium-catalyzed methods for the alkynylation of aryl halides.

Sequential Functionalization Approaches

The synthesis of a multi-substituted benzene ring like that in this compound requires careful planning of the order of reactions, a strategy known as sequential functionalization. beilstein-journals.org The directing effects of the substituents play a crucial role in determining the regioselectivity of each step. The carboxyl group is a meta-director, while the bromo and sulfonyl groups are also deactivating and meta-directing.

A potential linear synthetic sequence could start with m-methoxybenzoic acid, which can be brominated to yield 2-bromo-5-methoxybenzoic acid. google.com The methoxy group could then be converted into a sulfonyl group, followed by the introduction of the propargyl moiety. The order of these transformations is critical to ensure the correct placement of each functional group. Late-stage functionalization, where C-H bonds on a complex molecule are selectively converted to other functional groups, is an increasingly important strategy that could also be applied. nih.govnih.gov For example, a properly substituted benzoic acid could undergo directed C-H activation to install one of the required functional groups at a late stage in the synthesis. nih.govacs.org The use of blocking groups, such as a sulfonyl group (SO3H), can also be employed to control the position of incoming electrophiles, and the blocking group can be removed later in the sequence. masterorganicchemistry.com

Chemo-, Regio-, and Stereoselective Considerations in Synthesis

The successful synthesis of this compound hinges on the careful management of selectivity at various stages. The inherent directing effects of the substituents on the benzoic acid ring, namely the carboxyl and the prop-2-yne-1-sulfonyl groups, play a pivotal role in determining the outcome of electrophilic aromatic substitution reactions.

Control of Bromination Position on the Benzoic Acid Ring

The introduction of a bromine atom at the C-2 position of 5-(prop-2-yne-1-sulfonyl)benzoic acid is a significant synthetic hurdle. Both the carboxylic acid and the sulfonyl groups are electron-withdrawing and, under classical electrophilic aromatic substitution conditions, act as meta-directors. This would typically favor the introduction of an incoming electrophile, such as bromine, at the C-3 position, leading to the formation of 3-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid.

To achieve the desired ortho-bromination, alternative strategies must be employed. These strategies often involve multi-step sequences or the use of advanced catalytic systems that can override the innate directing effects of the existing functional groups.

Plausible Synthetic Strategies for Ortho-Bromination:

Directed Ortho-Metalation (DoM): A powerful strategy for achieving substitution ortho to a directing group is Directed Ortho-Metalation. In this approach, the carboxylic acid group can be used to direct a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho position (C-2). The resulting ortho-lithiated species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce the bromine atom at the desired position.

Blocking Group Strategy: Another classical approach involves the use of a "blocking group" to temporarily occupy the more reactive positions on the aromatic ring, thereby forcing substitution at the desired, less reactive site. For instance, a sulfonyl group (SO3H) could be introduced, which would preferentially occupy the position para to the carboxylic acid. With the para position blocked, subsequent bromination would be directed to the ortho position. The blocking group can then be removed in a later step.

Transition Metal-Catalyzed C-H Activation: Modern synthetic methods offer the potential for direct C-H functionalization. Ruthenium-catalyzed ortho-C-H arylation of benzoic acids has been reported, and analogous halogenation reactions could provide a direct route to the 2-bromo derivative. Similarly, palladium-catalyzed meta-C-H bromination of benzoic acid derivatives has been demonstrated, highlighting the potential of transition metal catalysis to achieve non-classical selectivity.

The choice of brominating agent and reaction conditions is also crucial in controlling the regioselectivity. The following table summarizes various brominating agents and their typical applications.

| Brominating Agent | Abbreviation | Typical Application | Reference |

| N-Bromosuccinimide | NBS | Allylic and benzylic bromination, electrophilic bromination of activated arenes. | |

| Bromine | Br2 | Electrophilic aromatic bromination, often with a Lewis acid catalyst. | |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Mild and selective brominating agent for various substrates. |

Selective Functionalization of Alkyne and Bromine Sites

Once this compound is synthesized, the distinct reactivity of the alkyne and bromine functionalities allows for selective downstream modifications. This dual functionality makes the compound a versatile building block for the synthesis of more complex molecules.

Selective Reactions of the Alkyne Group:

The terminal alkyne, or propargyl group, is amenable to a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and highly selective formation of a 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. This strategy is widely used in medicinal chemistry and materials science for the construction of complex molecular architectures.

Another important reaction of the terminal alkyne is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes.

Selective Reactions of the Bromine Atom:

The bromine atom attached to the aromatic ring is a versatile handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromo-substituted benzoic acid and a boronic acid or ester. This is a powerful method for the synthesis of biaryl compounds.

Heck Coupling: The Heck reaction, also palladium-catalyzed, enables the formation of a carbon-carbon bond between the aryl bromide and an alkene.

Buchwald-Hartwig Amination: This reaction provides a method for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst.

The selectivity of these reactions can be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the Sonogashira coupling of the alkyne can typically be performed under milder conditions than the Suzuki coupling of the aryl bromide, allowing for a stepwise functionalization of the molecule.

The following table outlines some of the key cross-coupling reactions that can be selectively performed on the bromine and alkyne sites.

| Reaction Name | Functional Group Targeted | Metal Catalyst | Bond Formed |

| Sonogashira Coupling | Alkyne | Palladium/Copper | C(sp)-C(sp2) |

| Azide-Alkyne Cycloaddition | Alkyne | Copper | Triazole ring |

| Suzuki-Miyaura Coupling | Bromo | Palladium | C(sp2)-C(sp2) |

| Heck Coupling | Bromo | Palladium | C(sp2)-C(sp) |

| Buchwald-Hartwig Amination | Bromo | Palladium | C(sp2)-N |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 Prop 2 Yne 1 Sulfonyl Benzoic Acid

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group that participates in a wide array of chemical reactions. Its reactivity is central to the synthetic utility of 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Related Click Reactions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govrsc.org This reaction is known for its reliability, broad substrate scope, and high yields. rsc.org The terminal alkyne of this compound is an excellent substrate for CuAAC, reacting with various organic azides in the presence of a copper(I) catalyst to form the corresponding triazole derivatives.

The reaction is typically carried out at room temperature and can be promoted by carboxylic acids, such as benzoic acid, which can accelerate the catalytic cycle. organic-chemistry.org The versatility of this reaction allows for its use in diverse applications, from organic synthesis to bioconjugation. rsc.orgnih.gov

Table 1: Examples of CuAAC Reactions with Terminal Alkynes This table is representative of typical CuAAC reactions and not specific to this compound.

| Alkyne Reactant | Azide (B81097) Reactant | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Benzyl (B1604629) azide | Cu(I) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 nih.gov |

| Propargyl Alcohol | Phenyl azide | Cu(I) | (4-Phenyl-1H-1,2,3-triazol-1-yl)methanol | High |

Halosulfonylation and Oxysulfonylation Reactions of Alkynes

Terminal alkynes can undergo halosulfonylation, a difunctionalization reaction that installs both a halogen and a sulfonyl group across the triple bond. nih.govnih.gov This process provides a direct route to β-halovinyl sulfones, which are valuable synthetic intermediates. nih.govtcichemicals.com Various methods have been developed to achieve this transformation with high regio- and stereoselectivity. tcichemicals.comrsc.org For instance, the reaction of terminal alkynes with sulfonylhydrazides in the presence of copper(I) halides can yield Z-halovinyl sulfones. rsc.org Alternatively, using sulfonyl chlorides can also produce chlorovinyl sulfones. nih.gov

The reaction mechanism often involves radical intermediates or metal-catalyzed pathways, depending on the specific reagents and conditions employed. nih.gov The stereochemical outcome (E or Z) can often be controlled by the choice of catalyst and reaction conditions. tcichemicals.comrsc.org

Table 2: Conditions for Halosulfonylation of Terminal Alkynes

| Sulfonyl Source | Halogen Source | Catalyst/Promoter | Stereoselectivity |

|---|---|---|---|

| Sulfonohydrazides | CuX (X=Cl, Br, I) | Copper(I) | Z-selective rsc.org |

| Sulfonyl chlorides | - | Iron(II) acetylacetonate | E-selective nih.gov |

| Sulfonylhydrazides | Iron halide | TBHP | E-selective tcichemicals.com |

Palladium-Catalyzed Functionalizations of Terminal Alkynes

Palladium catalysts are widely used to functionalize terminal alkynes through various cross-coupling reactions. rsc.org The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. nih.govlibretexts.orgwikipedia.org This reaction, typically co-catalyzed by copper(I), forms a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the halide. libretexts.orgwikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling side products. nih.gov

These palladium-catalyzed reactions are valued for their mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org They provide a powerful method for the synthesis of substituted alkynes and conjugated enynes. libretexts.org

Hydration and Cyclization Reactions of the Alkyne

The terminal alkyne of this compound can undergo hydration to form a methyl ketone under acidic conditions with a mercury catalyst or other transition metal catalysts. Furthermore, the presence of the carboxylic acid and sulfonyl groups opens possibilities for intramolecular cyclization reactions. For instance, palladium-catalyzed annulation reactions involving bromoalkynes and benzoic acids have been reported to form isocoumarin (B1212949) derivatives. nih.gov Similarly, palladium-catalyzed reactions of bromoalkynes with anilines can lead to the synthesis of 2-phenylindoles through a tandem nucleophilic addition and C-H functionalization sequence. organic-chemistry.org Such cyclization pathways offer efficient routes to complex heterocyclic structures.

Reactivity of the Aryl Bromide Substituent

The aryl bromide moiety provides a second reactive handle for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

The carbon-bromine bond in this compound is susceptible to oxidative addition to a palladium(0) complex, initiating a catalytic cycle for various cross-coupling reactions.

The Sonogashira coupling can also be performed at the aryl bromide site, reacting with a different terminal alkyne to create unsymmetrical diaryl acetylenes. wikipedia.orgorganic-chemistry.org The relative reactivity of aryl halides in Sonogashira couplings generally follows the order I > Br > Cl. libretexts.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. chemrevlett.comorganic-chemistry.org This reaction is known for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance to many functional groups. organic-chemistry.org The presence of the sulfonyl group on the aromatic ring can influence the electronic properties of the aryl bromide and its reactivity in these coupling reactions. researchgate.net

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | C(aryl)-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C(aryl)-C(alkynyl) |

| Heck | Alkene | Pd catalyst, Base | C(aryl)-C(alkenyl) |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Ligand, Base | C(aryl)-N |

These selective transformations at either the terminal alkyne or the aryl bromide site underscore the utility of this compound as a versatile scaffold for the synthesis of complex organic molecules.

Directed Ortho Metalation (DOM) Strategies and Subsequent Electrophilic Quenches

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-C–H bond, forming an arylmetal intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent.

The carboxylic acid group, after in-situ deprotonation to the carboxylate, is an effective DMG. organic-chemistry.orgrsc.org In the case of this compound, the carboxylate group is expected to direct metalation exclusively to the C6 position. The C2 position is already substituted with a bromine atom. Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or a strong organolithium base such as s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) would facilitate this regioselective deprotonation. organic-chemistry.orgrsc.org

The resulting ortho-lithiated species is a versatile nucleophile that can react with a range of electrophiles in a process known as an electrophilic quench. This two-step sequence allows for the precise installation of various functional groups at the C6 position, adjacent to the carboxylic acid. The table below outlines potential transformations via this pathway.

| Entry | Electrophile | Reagent Example | Predicted 6-Substituted Product |

| 1 | Alkylation | Methyl iodide (CH₃I) | 2-Bromo-6-methyl-5-(prop-2-yne-1-sulfonyl)benzoic acid |

| 2 | Silylation | Trimethylsilyl chloride ((CH₃)₃SiCl) | 2-Bromo-6-(trimethylsilyl)-5-(prop-2-yne-1-sulfonyl)benzoic acid |

| 3 | Halogenation | Hexachloroethane (C₂Cl₆) | 2-Bromo-6-chloro-5-(prop-2-yne-1-sulfonyl)benzoic acid |

| 4 | Carboxylation | Carbon dioxide (CO₂) | 2-Bromo-5-(prop-2-yne-1-sulfonyl)isophthalic acid |

| 5 | Hydroxylation | MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | 2-Bromo-6-hydroxy-5-(prop-2-yne-1-sulfonyl)benzoic acid |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to be favorable, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.orgnih.gov

In this compound, the bromine atom serves as the leaving group. The potent electron-withdrawing sulfonyl group (-SO₂R) is located para to the bromine, strongly activating the aromatic ring for nucleophilic attack. This specific arrangement facilitates the stabilization of the negative charge that develops during the formation of the Meisenheimer complex, making the C2 carbon susceptible to attack by nucleophiles. A wide variety of nucleophiles, including alkoxides, amines, and thiolates, can displace the bromide under suitable reaction conditions, which may include elevated temperatures and the use of a base.

| Entry | Nucleophile | Reagent Example | Predicted 2-Substituted Product |

| 1 | Hydroxide (B78521) | Sodium hydroxide (NaOH) | 2-Hydroxy-5-(prop-2-yne-1-sulfonyl)benzoic acid |

| 2 | Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-5-(prop-2-yne-1-sulfonyl)benzoic acid |

| 3 | Amine | Piperidine | 2-(Piperidin-1-yl)-5-(prop-2-yne-1-sulfonyl)benzoic acid |

| 4 | Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-5-(prop-2-yne-1-sulfonyl)benzoic acid |

| 5 | Azide | Sodium azide (NaN₃) | 2-Azido-5-(prop-2-yne-1-sulfonyl)benzoic acid |

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, enabling the modulation of the compound's physicochemical properties and providing handles for further synthetic transformations.

Esterification Reactions for Ester Derivatives

Esterification is a fundamental transformation of carboxylic acids. For this compound, several standard methods can be employed to synthesize its corresponding ester derivatives.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically with heating. The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion.

Alkyl Halide Esterification: The carboxylate salt of the acid, formed by treatment with a base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), can be reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like dimethylformamide (DMF) to yield the ester.

Coupling Agent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol under mild conditions, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation Reactions for Amide Derivatives

The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. nih.gov Due to the low reactivity of carboxylic acids themselves, an activating agent is almost always required. The most common approach involves the use of peptide coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. This method is highly efficient and proceeds under mild conditions, preserving other sensitive functional groups within the molecule. The bromo substituent can serve as a reactive intermediate for subsequent reactions. nih.gov

| Coupling Reagent | Additive/Base | Typical Solvent | Description |

| HATU | DIPEA or Et₃N | DMF, CH₂Cl₂ | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent. |

| HBTU | DIPEA or Et₃N | DMF, CH₂Cl₂ | (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another common and effective peptide coupling reagent. |

| EDCI / HOBt | DMAP, DIPEA | CH₂Cl₂, DMF | The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and Hydroxybenzotriazole is a classic, cost-effective method for amide bond formation. |

Formation of Anhydrides and Subsequent Transformations

Symmetrical carboxylic anhydrides can be prepared from this compound through a dehydration coupling reaction. This typically involves treating two equivalents of the carboxylic acid with a strong dehydrating agent. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), oxalyl chloride, or thionyl chloride can be used. researchgate.net Alternatively, coupling reagents like DCC can induce the formation of the anhydride.

The resulting anhydride, 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic anhydride, is a more reactive acylating agent than the parent carboxylic acid. It can be used in subsequent transformations to react with nucleophiles like alcohols and amines to form esters and amides, respectively, often under milder conditions than those required for the parent acid.

Interplay and Synergistic Reactivity of Multiple Functional Groups

The chemical behavior of this compound is dictated by the interplay of its four distinct functional groups: the carboxylic acid, the bromine atom, the propargyl sulfone, and the terminal alkyne.

Directed Metalation vs. SNAr: The compound presents a platform for orthogonal functionalization. Under basic conditions at low temperatures, the carboxylate directs regioselective C-H activation at the C6 position via DoM (Section 3.2.2). In contrast, under nucleophilic conditions, often at higher temperatures, the C-Br bond at the C2 position is the reactive site for SNAr. This allows for selective modification at two different positions on the aromatic ring by choosing the appropriate reaction conditions.

Reactivity of the Side Chains: The carboxylic acid can be derivatized into esters and amides independently of the other functional groups, provided that mild coupling conditions are used to avoid SNAr reactions (Section 3.3). The terminal alkyne of the propargyl group is a versatile handle for various transformations, most notably copper-catalyzed or rhodium-catalyzed azide-alkyne cycloaddition (CuAAC or RhAAC) "click" reactions. acs.org This allows for the conjugation of the molecule to other chemical entities bearing an azide group, without affecting the functionality on the aromatic ring. This synergistic reactivity allows for a modular approach to synthesizing complex molecules, where each functional group can be addressed selectively. For instance, one could first perform an SNAr reaction to replace the bromine, then derivatize the carboxylic acid to an amide, and finally use the alkyne in a click reaction.

Intramolecular Cyclization and Annulation Reactions

There is no specific information available in the reviewed literature regarding intramolecular cyclization or annulation reactions of this compound. While related structures containing both aryl halides and alkynes are known to undergo transition-metal-catalyzed cyclization to form various fused-ring systems, no such studies have been reported for this particular compound.

Multi-Component Reactions Leveraging Orthogonal Reactivities

The scientific literature lacks studies on multi-component reactions specifically involving this compound. The molecule's distinct functional groups (alkyne, aryl bromide, carboxylic acid) theoretically allow for orthogonal reactions, where each group reacts selectively under different conditions. This makes it a potentially interesting substrate for complex one-pot syntheses. However, no published research has explored or documented such reactivity.

Mechanistic Elucidation of Key Transformations

Investigations into Catalytic Cycles and Intermediates

No mechanistic studies, including investigations into catalytic cycles or the isolation and characterization of intermediates, have been published for reactions involving this compound.

Role of Additives and Ligands in Reaction Efficacy

Information regarding the role of specific additives or ligands in optimizing reactions of this compound is not available. While studies on other substrates demonstrate that ligands and additives are crucial for controlling selectivity and efficiency in transition-metal catalysis, these findings cannot be directly extrapolated to this compound without experimental verification. acs.orgacs.org

Spectroscopic and Spectrometric Analysis for Structural Characterization of Intermediates

There are no published reports detailing the use of spectroscopic or spectrometric techniques (such as NMR, IR, Mass Spectrometry, or X-ray crystallography) for the characterization of reaction intermediates derived from this compound.

Information regarding the computational and theoretical analysis of this compound is not available in the public domain.

A thorough search of scientific literature and chemical databases has revealed a lack of specific studies on the computational and theoretical properties of this compound. Consequently, detailed research findings and data tables pertaining to its quantum chemical calculations, conformational analysis, transition state modeling, and solvent effects could not be provided.

Advanced Synthetic Applications of 2 Bromo 5 Prop 2 Yne 1 Sulfonyl Benzoic Acid As a Chemical Building Block

Precursor for Structurally Complex Aromatic Systems and Heterocycles

Synthesis of Fused Polycyclic Aromatic Compounds

There is a lack of specific published examples detailing the use of 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid in the synthesis of fused polycyclic aromatic compounds. In principle, the molecule's structure lends itself to intramolecular cyclization strategies. For instance, the aryl bromide and the propargyl group could potentially undergo a palladium-catalyzed intramolecular Sonogashira coupling followed by cyclization to form a fused ring system. However, specific reaction conditions and outcomes for this substrate have not been reported.

Construction of Diverse Heterocyclic Scaffolds

While the construction of heterocyclic scaffolds is a broad and active area of research, the specific application of this compound in this context is not well-documented. The terminal alkyne could, in theory, be utilized in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, or in transition-metal-catalyzed annulations to construct various five- or six-membered heterocycles. The carboxylic acid and aryl bromide functionalities could also be incorporated into heterocyclic frameworks through condensation and cross-coupling reactions, respectively. Nevertheless, concrete examples and detailed synthetic protocols are not readily found in the current body of scientific literature.

Development of Novel Organometallic Reagents and Ligands

The potential for this compound to serve as a precursor for novel organometallic reagents and ligands is plausible but remains underexplored. The aryl bromide could be converted into an organometallic species, such as an organolithium or Grignard reagent, which could then be used in further synthetic transformations. Additionally, the molecule could potentially act as a ligand for transition metals, with the sulfonyl group and the alkyne offering potential coordination sites. However, research dedicated to the synthesis and characterization of such organometallic complexes is not currently available.

Integration into Oligomeric and Polymeric Architectures

The bifunctional nature of this compound, with its polymerizable alkyne group and reactive aryl bromide and carboxylic acid moieties, suggests its suitability for incorporation into oligomeric and polymeric structures. For example, it could be used as a monomer in polymerization reactions, such as alkyne polymerization or as a comonomer in condensation polymerizations involving the carboxylic acid. The resulting polymers could possess interesting properties due to the presence of the sulfonyl and bromo functionalities. At present, there are no specific reports on the synthesis and characterization of polymers derived from this particular monomer.

Role in the Design and Synthesis of Functional Molecular Materials

Supramolecular Assembly and Self-Organizing Systems

The design of functional molecular materials often relies on molecules capable of forming ordered structures through non-covalent interactions. The carboxylic acid group of this compound is a prime candidate for forming hydrogen-bonded networks, a key interaction in supramolecular assembly. The aromatic ring can participate in π-stacking interactions. While these features suggest a potential for this compound to be used in the construction of self-organizing systems, such as liquid crystals or molecular gels, experimental studies to validate this potential have not been published.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry are increasingly integral to modern synthetic strategies. For a molecule like 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid, developing sustainable synthetic routes is a key area of future research.

Catalyst-Free and Solvent-Free Methodologies

Future synthetic approaches will likely focus on minimizing waste and energy consumption. Research into catalyst-free and solvent-free reactions for the synthesis of related bromo-benzoic acid derivatives has shown promise. For instance, sonication has been explored as a green technique for the synthesis of 3-bromobenzoic acid in a solvent and catalyst-free reaction, suggesting a potential avenue for the synthesis of this compound derivatives. ijisrt.com Although initial attempts in some schemes did not yield the desired bromo derivative, the principle of using techniques like sonication to avoid harsh reagents and solvents is a valuable direction for future optimization. ijisrt.com

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of this compound and its derivatives could be significantly enhanced by the adoption of continuous flow technologies. This approach would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. While specific applications to this compound are yet to be reported, the broader trend in pharmaceutical and fine chemical manufacturing points towards the increasing adoption of flow chemistry for multi-step syntheses.

Advanced Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound, particularly for selective functionalization of its various reactive sites.

Photo- and Electrocatalysis in Functionalization Reactions

Photocatalysis and electrocatalysis represent powerful tools for promoting chemical reactions under mild conditions. These methods could be employed for various transformations on the this compound scaffold. For instance, the bromine atom could be a handle for photoredox-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Similarly, the alkyne group could participate in photocatalyzed cycloaddition reactions. Electrocatalysis could offer alternative pathways for selective reductions or oxidations of the functional groups present in the molecule.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, enabling the rapid diversification of complex molecules to explore structure-activity relationships. The unique combination of functional groups in this compound makes it an excellent candidate for LSF.

The terminal alkyne is particularly amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the rhodium-catalyzed azide-alkyne cycloaddition (AAC). acs.orgacs.org These reactions are known for their high efficiency, selectivity, and biocompatibility, making them ideal for modifying bioactive compounds in the later stages of a synthetic sequence. acs.orgacs.org For example, the alkyne handle could be used to attach various molecular probes, imaging agents, or other bioactive moieties.

Exploration of New Chemical Reactivities and Synthetic Utilities

The synthetic utility of this compound extends beyond its use as a building block. The interplay between its functional groups could lead to the discovery of novel chemical reactivities. For instance, intramolecular reactions could be designed to construct complex heterocyclic scaffolds. The sulfonyl group can influence the reactivity of the aromatic ring, and the alkyne can undergo a variety of addition and cycloaddition reactions. semanticscholar.org The development of rhodium-catalyzed click reactions for constructing biaxial atropisomers highlights the potential for creating structurally diverse and stereochemically complex molecules from alkyne and azide (B81097) precursors. acs.org This suggests that this compound could serve as a valuable precursor in the synthesis of novel atropisomeric compounds with potential applications in catalysis and materials science.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(prop-2-yne-1-sulfonyl)benzoic acid, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Sulfonation : Introducing the prop-2-yne-1-sulfonyl group via sulfonylation reagents (e.g., propargyl sulfonyl chloride) under anhydrous conditions.

- Halogenation : Bromination at the 2-position using electrophilic brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) in polar aprotic solvents.

- Esterification/Decarboxylation : If intermediates require protection, Fischer esterification (e.g., ethanol/H₂SO₄ under reflux) may precede final hydrolysis to the carboxylic acid . Flow chemistry methods can improve reaction efficiency by enhancing mixing and heat transfer, particularly for exothermic steps like sulfonation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- ¹H/¹³C NMR : Monitor the carboxylic acid proton (δ ~12-13 ppm), sulfonyl group proximity effects (deshielding), and alkyne protons (sharp singlet near δ 2.5-3.5 ppm).

- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500-3000 cm⁻¹), sulfonyl S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and alkyne C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane to exploit solubility differences.

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol/dichloromethane) for polar intermediates.

- Acid-Base Extraction : Utilize the compound’s acidity (pKa ~2-3) by precipitating it in acidic aqueous layers and extracting into organic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining hydrogen bonding patterns in derivatives of this compound?

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bond motifs (e.g., chains, rings) and identify packing inconsistencies .

- SHELX Refinement : Use SHELXL for high-resolution refinement, particularly for twinned crystals or disordered sulfonyl/alkyne groups. Adjust the Flack parameter (η) to validate enantiopurity .

- Computational Validation : Compare experimental X-ray data with DFT-optimized geometries to resolve ambiguities in bond lengths/angles .

Q. What strategies mitigate competing side reactions during Suzuki couplings involving the bromine substituent in this compound?

- Protection of Reactive Groups : Temporarily esterify the carboxylic acid to prevent Pd catalyst poisoning.

- Optimized Catalytic Systems : Use Pd(PPh₃)₄ with arylboronic acids in degassed THF/H₂O mixtures at 60–80°C. Additives like K₂CO₃ enhance transmetallation .

- Competitive Inhibition : Introduce bulky ligands (e.g., SPhos) to suppress undesired homocoupling of boronic acids .

Q. How does the electron-withdrawing sulfonyl group influence the regioselectivity of nucleophilic aromatic substitution (NAS) reactions?

- Activation/Deactivation : The sulfonyl group meta-directs electrophiles to the 5-position while deactivating the ring, slowing NAS at the bromine site.

- Kinetic vs. Thermodynamic Control : At lower temperatures, substitution favors the 2-bromo position due to steric accessibility. At higher temperatures, rearrangements to para-substituted products may occur .

- Isotopic Labeling : Use ⁸²Br-labeled analogs to track substitution pathways via MS or radiometric analysis .

Q. What computational methods predict the reactivity of the prop-2-yne-1-sulfonyl moiety in transition-metal-catalyzed reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The alkyne’s π-system typically coordinates to metals like Cu(I) or Pd(0), enabling cycloadditions or Sonogashira couplings .

- Molecular Dynamics (MD) : Simulate solvent effects on sulfonyl group conformation to predict steric hindrance in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.